1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene
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Overview
Description
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central benzene ring substituted with two 1,3,4-oxadiazole rings, each further substituted with a diphenylamino group. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it a subject of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylamine with 4-bromobenzonitrile in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 1,1’-bis(diphenylphosphino)ferrocene. The resulting diphenylaminobenzonitrile is then subjected to cyclization with hydrazine hydrate to form the 1,3,4-oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Photovoltaics: It is explored as a material for organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Sensors: The compound’s photophysical properties make it suitable for use in chemical sensors and biosensors.
Biomedical Research:
Mechanism of Action
The mechanism of action of 1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets through its electronic and photophysical properties. The diphenylamino groups act as electron donors, while the 1,3,4-oxadiazole rings serve as electron acceptors, facilitating charge transfer processes. This donor-acceptor interaction is crucial for its performance in electronic and photonic applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylamino)benzene: Similar in structure but lacks the 1,3,4-oxadiazole rings, resulting in different electronic properties.
1,3,5-Tris(4-(diphenylamino)phenyl)benzene: Contains three diphenylamino groups but arranged differently, affecting its photophysical behavior.
Uniqueness
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino and 1,3,4-oxadiazole groups, which provide a balance of electron-donating and electron-accepting properties. This combination enhances its performance in electronic and photonic applications compared to similar compounds.
Properties
IUPAC Name |
N,N-diphenyl-4-[5-[3-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c1-5-16-37(17-6-1)51(38-18-7-2-8-19-38)41-28-24-33(25-29-41)43-47-49-45(53-43)35-14-13-15-36(32-35)46-50-48-44(54-46)34-26-30-42(31-27-34)52(39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSNEVPYZZOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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